(2,6-dichloro-phenyl)-ethyl-amine
Overview
Description
2,6-Dichloro-N-ethylaniline is an organic compound belonging to the family of anilines. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring and an ethyl group attached to the nitrogen atom. This compound is a colorless to yellowish liquid and is used in various industrial applications, including the production of dyes, pesticides, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dichloro-phenyl)-ethyl-amine typically involves the halogenation of aniline derivatives followed by alkylation. One common method is the halogenation of sulfanilamide followed by desulfonation . Another approach involves the hydrogenation of 2,6-dichloronitrobenzene .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of halogenating agents such as chlorine or bromine, and the process is carried out in the presence of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride are employed.
Major Products:
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Produces amines.
Substitution: Results in various substituted anilines depending on the substituent introduced.
Scientific Research Applications
2,6-Dichloro-N-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of pesticides and herbicides due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2,6-dichloro-phenyl)-ethyl-amine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The chlorine atoms and ethyl group contribute to its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
2,6-Dichloroaniline: Similar structure but lacks the ethyl group.
2,6-Dibromoaniline: Similar structure with bromine atoms instead of chlorine.
2,6-Dichloro-N-methylaniline: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: 2,6-Dichloro-N-ethylaniline is unique due to the presence of both chlorine atoms and an ethyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific industrial and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,6-dichloro-N-ethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIYOUUEDNUNBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633213 | |
Record name | 2,6-Dichloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-60-4 | |
Record name | 2,6-Dichloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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